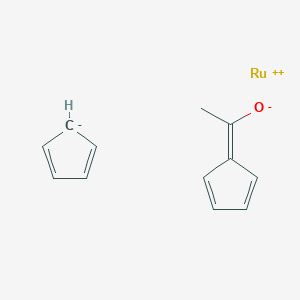![molecular formula C21H16O B073941 9,10[1',2']-Benzenoanthracene-9(10H)-methanol CAS No. 1469-57-4](/img/structure/B73941.png)
9,10[1',2']-Benzenoanthracene-9(10H)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10[1',2']-Benzenoanthracene-9(10H)-methanol, also known as BAMM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) that is commonly found in coal tar and other fossil fuels. BAMM has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
9,10[1',2']-Benzenoanthracene-9(10H)-methanol has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for DNA and RNA, as well as a photosensitizer for photodynamic therapy. 9,10[1',2']-Benzenoanthracene-9(10H)-methanol has also been used to study the effects of PAHs on human health and the environment.
Mecanismo De Acción
The mechanism of action of 9,10[1',2']-Benzenoanthracene-9(10H)-methanol is not fully understood, but it is believed to interact with DNA and RNA through intercalation and hydrogen bonding. 9,10[1',2']-Benzenoanthracene-9(10H)-methanol has also been shown to induce oxidative stress and DNA damage, which may contribute to its cytotoxic effects.
Biochemical and Physiological Effects:
9,10[1',2']-Benzenoanthracene-9(10H)-methanol has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit cell proliferation and migration. 9,10[1',2']-Benzenoanthracene-9(10H)-methanol has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 9,10[1',2']-Benzenoanthracene-9(10H)-methanol is its fluorescent properties, which make it useful as a probe for DNA and RNA. It is also relatively easy to synthesize using standard laboratory techniques. However, one limitation of 9,10[1',2']-Benzenoanthracene-9(10H)-methanol is its cytotoxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 9,10[1',2']-Benzenoanthracene-9(10H)-methanol. One area of interest is the development of new synthesis methods to increase the yield and purity of 9,10[1',2']-Benzenoanthracene-9(10H)-methanol. Another area of interest is the study of 9,10[1',2']-Benzenoanthracene-9(10H)-methanol's potential applications in photodynamic therapy and other cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of 9,10[1',2']-Benzenoanthracene-9(10H)-methanol and its effects on human health and the environment.
In conclusion, 9,10[1',2']-Benzenoanthracene-9(10H)-methanol is a chemical compound that has shown potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 9,10[1',2']-Benzenoanthracene-9(10H)-methanol in scientific research.
Métodos De Síntesis
9,10[1',2']-Benzenoanthracene-9(10H)-methanol can be synthesized using various methods, including the reduction of 9,10-[1',2']-benzenoanthracene-9,10-quinone with sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 9,10-[1',2']-benzenoanthracene-9,10-dione with sodium borohydride or lithium aluminum hydride followed by oxidation with chromium trioxide. The yield of 9,10[1',2']-Benzenoanthracene-9(10H)-methanol using these methods ranges from 30-60%.
Propiedades
Número CAS |
1469-57-4 |
|---|---|
Fórmula molecular |
C21H16O |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
1-pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaenylmethanol |
InChI |
InChI=1S/C21H16O/c22-13-21-17-10-4-1-7-14(17)20(15-8-2-5-11-18(15)21)16-9-3-6-12-19(16)21/h1-12,20,22H,13H2 |
Clave InChI |
CQVGCHLOTZBAEO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)CO |
SMILES canónico |
C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)CO |
Otros números CAS |
1469-57-4 |
Sinónimos |
9,10-Dihydro-9,10-[1,2]benzenoanthracene-9-methanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



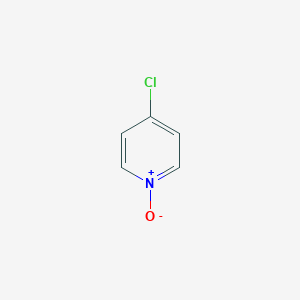

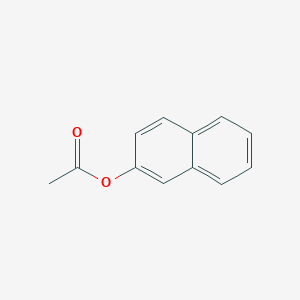
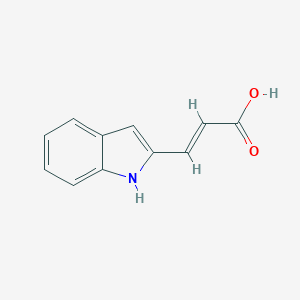
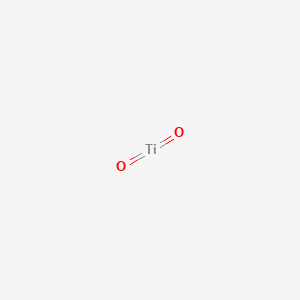
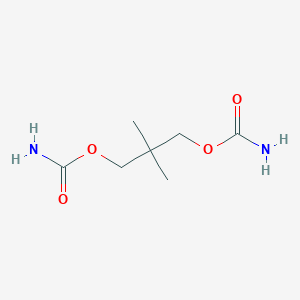
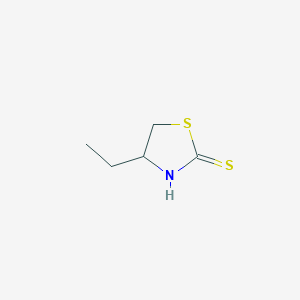

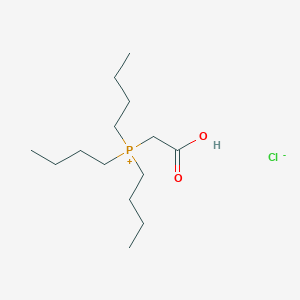
![1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl-](/img/structure/B73875.png)
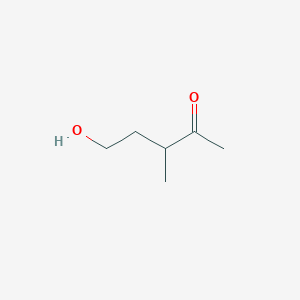
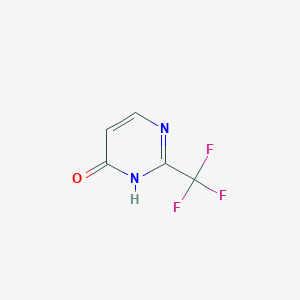
![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride](/img/structure/B73883.png)
